molecular formula C7H6ClF3N2O2 B1479509 1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098036-12-3

1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479509
CAS No.: 2098036-12-3
M. Wt: 242.58 g/mol
InChI Key: AIPUWUKSSGPJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6ClF3N2O2 and its molecular weight is 242.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPUWUKSSGPJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₇ClF₃N₇O₂
  • Molecular Weight : 373.68 g/mol
  • IUPAC Name : 2-(3-chloropyridin-2-yl)-5-[[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl]-1H-pyrazole-3-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer effects. Research indicates that compounds with a pyrazole structure can exhibit significant antiproliferative activity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazole derivatives in inhibiting the growth of several cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer
  • Prostate Cancer

For example, a study demonstrated that derivatives of 1H-pyrazole could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, showcasing IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Targeting Specific Kinases : Some studies suggest that pyrazole derivatives may inhibit kinases involved in cancer cell signaling pathways, such as Aurora-A kinase and CDK2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Study ReferenceCompound TestedCancer TypeIC50 Value (µM)Mechanism
1H-Pyrazole DerivativeBreast Cancer (MDA-MB-231)26Apoptosis induction
Pyrazole-linked Thiourea DerivativeLung Cancer (A549)0.95Autophagy without apoptosis
N-1,3-triphenyl-pyrazole DerivativeColorectal Cancer (HCT116)0.067Kinase inhibition

Scientific Research Applications

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various bioactive molecules. Its pyrazole ring structure is significant in drug design due to its ability to interact with biological targets.

  • Case Study : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that modifications to the trifluoromethyl group can enhance the pharmacological profile of pyrazole derivatives, making them potential candidates for new therapeutic agents .

Agrochemical Development

The compound is utilized in the formulation of herbicides and pesticides. Its chlorinated and trifluoromethyl functionalities contribute to herbicidal activity.

  • Case Study : A notable example includes its use in developing selective herbicides that target specific weed species while minimizing damage to crops. The synthesis of such herbicides often involves the incorporation of this compound as a key intermediate .

Material Science

In material science, this pyrazole derivative is explored for its potential applications in creating advanced materials with specific properties.

  • Research Insight : Studies have demonstrated that compounds containing trifluoromethyl groups can enhance the thermal stability and hydrophobicity of polymers, making them suitable for coatings and other applications .

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistrySynthesis of bioactive moleculesAnti-inflammatory drugs
Agrochemical DevelopmentFormulation of selective herbicidesTargeting specific weed species
Material ScienceDevelopment of advanced materials with enhanced propertiesCoatings with improved thermal stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.